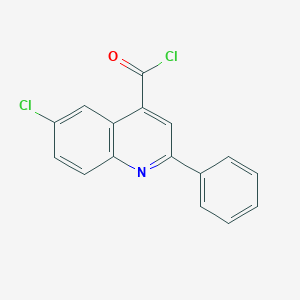

6-Chloro-2-phenylquinoline-4-carbonyl chloride

Descripción general

Descripción

6-Chloro-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylquinoline-4-carbonyl chloride typically involves the chlorination of 2-phenylquinoline-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-phenylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form 6-Chloro-2-phenylquinoline-4-carboxylic acid.

Reduction: The compound can be reduced to form 6-Chloro-2-phenylquinoline-4-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used under ambient or slightly elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

6-Chloro-2-phenylquinoline-4-carboxylic acid: Formed from hydrolysis.

6-Chloro-2-phenylquinoline-4-methanol: Formed from reduction.

Aplicaciones Científicas De Investigación

Chemistry

6-Chloro-2-phenylquinoline-4-carbonyl chloride serves as an intermediate in synthesizing various quinoline derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Biology

The compound has been studied for its potential biological activities , including:

- Antimicrobial Activity: Derivatives exhibit effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties: It can induce apoptosis in cancer cells, disrupting cellular processes through DNA intercalation .

- Antiviral Effects: Some derivatives have shown promise in inhibiting viral replication, particularly against coronaviruses like SARS-CoV-2 .

Medicine

Research indicates potential applications in developing new therapeutic agents for treating infectious diseases and cancer. The compound's reactivity allows it to form various derivatives that can target specific biological pathways.

Industry

In industrial applications, it is utilized in synthesizing specialty chemicals and materials, including dyes and pigments. Its high reactivity makes it suitable for producing complex organic compounds.

Antimicrobial Activity

Research indicates that quinoline derivatives can effectively combat bacterial strains. For instance, modifications at the ortho-position of the phenyl group significantly enhance antibacterial efficacy against S. aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound induces cytotoxicity in breast cancer cells at low concentrations (IC₅₀ = 10 µM), mediated through apoptosis pathways involving caspase activation .

Case Studies

Case Study 1: Antibacterial Evaluation

A series of synthesized quinoline derivatives were tested against standard bacterial strains using the agar diffusion method. Results indicated that shorter side chains significantly improved antibacterial activity against S. aureus.

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines, this compound showed cytotoxic effects at concentrations as low as 10 µM. Mechanistic studies suggested that apoptosis was induced via mitochondrial dysfunction and caspase activation.

| Compound | Activity Type | Target Bacteria/Cells | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Antibacterial | S. aureus | 15 |

| This compound | Anticancer | Breast Cancer Cells | 10 |

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-phenylquinoline-4-carbonyl chloride is primarily related to its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which may exhibit biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its interaction with biological systems. For example, quinoline derivatives are known to interact with DNA, enzymes, and cellular receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-2-phenylquinoline-4-carbonyl chloride

- 6-Fluoro-2-phenylquinoline-4-carbonyl chloride

- 6-Methyl-2-phenylquinoline-4-carbonyl chloride

Uniqueness

6-Chloro-2-phenylquinoline-4-carbonyl chloride is unique due to the presence of the chloro substituent at the 6-position of the quinoline ring. This chloro group can influence the compound’s reactivity and biological activity. Compared to other similar compounds, the chloro substituent may enhance the compound’s ability to interact with biological targets, potentially leading to improved antimicrobial or anticancer properties.

Actividad Biológica

6-Chloro-2-phenylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chloro substituent and carbonyl chloride functional group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, synthetic routes, and research findings.

The molecular formula for this compound is with a molecular weight of approximately 288.73 g/mol. The synthesis typically involves the chlorination of 2-phenylquinoline-4-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions, which effectively converts the carboxylic acid to the corresponding acyl chloride.

The biological activity of this compound is primarily attributed to its reactivity as an acyl chloride. This compound can undergo various nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters respectively. The resulting derivatives may exhibit distinct biological activities depending on their structure and the specific biological targets they interact with.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of quinoline compounds demonstrate significant antimicrobial properties. For instance, in vitro evaluations have indicated that certain derivatives exhibit effectiveness against various strains of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antibacterial activity is often enhanced by structural modifications at the ortho-position of the phenyl group .

2. Anticancer Properties

Quinoline derivatives are known for their anticancer potential. Research has demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and enzyme inhibition. These interactions can disrupt cellular processes, leading to reduced proliferation of cancer cells .

3. Antiviral Effects

Some studies have explored the antiviral properties of quinoline derivatives, suggesting that they may inhibit viral replication by interfering with viral enzymes or cellular receptors involved in viral entry.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antibacterial Evaluation

A series of synthesized quinoline derivatives were tested against standard bacterial strains using the agar diffusion method. The results indicated that modifications to the side chains significantly influenced antibacterial efficacy. For example, compounds with shorter side chains demonstrated superior activity against S. aureus compared to longer chains .

Case Study 2: Anticancer Activity

In a study focusing on cancer cell lines, this compound was shown to induce cytotoxicity in breast cancer cells at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through apoptosis pathways involving caspase activation and mitochondrial dysfunction.

| Compound | Activity Type | Target Bacteria/Cells | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | S. aureus | 15 |

| This compound | Anticancer | Breast Cancer Cells | 10 |

Propiedades

IUPAC Name |

6-chloro-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYJVJZXDKGVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612701 | |

| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-77-2 | |

| Record name | 6-Chloro-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.